molecular formula C12H26 B14550873 2,4,5,5-Tetramethyloctane CAS No. 62199-36-4

2,4,5,5-Tetramethyloctane

Cat. No.: B14550873
CAS No.: 62199-36-4
M. Wt: 170.33 g/mol
InChI Key: OMFWIGPPTXTQHH-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyloctane (CAS: Not explicitly provided in the evidence; molecular formula: C₁₂H₂₆, molecular weight: 170.33 g/mol) is a branched alkane with four methyl groups positioned at the 2nd and 4th carbon atoms of the octane backbone. Its structural isomerism and applications in analytical chemistry and biomedicine make it a compound of significant interest.

Properties

CAS No.

62199-36-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,5,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-8-12(5,6)11(4)9-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

OMFWIGPPTXTQHH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,5-Tetramethyloctane typically involves the alkylation of octane derivatives. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes where larger hydrocarbons are broken down and restructured to form the desired product. These processes are carried out in large-scale reactors under controlled temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,5-Tetramethyloctane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light or heat.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products Formed:

    Halogenation: Formation of halogenated derivatives such as 2,4,5,5-tetramethyl-1-chlorooctane.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

2,4,5,5-Tetramethyloctane has several applications in scientific research:

    Chemistry: Used as a reference compound in studies involving branched alkanes and their reactivity.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.

Mechanism of Action

The mechanism of action of 2,4,5,5-Tetramethyloctane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. In chemical reactions, its branched structure can influence its reactivity and the formation of specific products.

Comparison with Similar Compounds

Data Table: Key Properties and Findings

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Findings References
2,2,4,4-Tetramethyloctane Not provided C₁₂H₂₆ 170.33 Biomarker for giardiasis; dominant in Ophiocordyceps sinensis
3,3,6,6-Tetramethyloctane 62199-46-6 C₁₂H₂₆ 170.33 11 synthetic routes documented
2,3,6,7-Tetramethyloctane Not provided C₁₂H₂₆ 170.33 Major volatile in Cirsium setidens Nakai
3,4,5,6-Tetramethyloctane Not provided C₁₂H₂₆ 170.33 Linked to lung cancer biomarkers; low EI-MS ion intensity
2,2,7,7-Tetramethyloctane 1071-31-4 C₁₂H₂₆ 170.33 High vapor pressure at elevated temperatures
2,4,5,7-Tetramethyloctane Not provided C₁₂H₂₆ 170.33 Industrial use; limited safety data

Research Findings and Implications

  • Biomarker Potential: 2,2,4,4-Tetramethyloctane’s presence in pathogenic conditions (e.g., giardiasis) highlights its diagnostic utility .
  • Analytical Chemistry :
    • Branched alkanes like 3,4,5,6-tetramethyloctane challenge traditional EI-MS due to weak molecular ions, necessitating high-resolution techniques (e.g., TOFMS) .
  • Ecological Significance :
    • Volatile isomers such as 2,3,6,7-tetramethyloctane contribute to the aroma profiles of plants and fungi, aiding species identification .

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